molecular formula C19H22N2O5S2 B4672457 4-methoxy-N-[2-(methylthio)phenyl]-3-(4-morpholinylsulfonyl)benzamide

4-methoxy-N-[2-(methylthio)phenyl]-3-(4-morpholinylsulfonyl)benzamide

Cat. No. B4672457
M. Wt: 422.5 g/mol
InChI Key: CYAUOBNYRSEURR-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of benzamide derivatives, including those similar to 4-methoxy-N-[2-(methylthio)phenyl]-3-(4-morpholinylsulfonyl)benzamide, often involves the preparation of compounds with various substituents to evaluate their biological or chemical activity. For instance, Kato et al. (1992) discussed the synthesis and structure-activity relationships of benzamides with gastrokinetic activity, highlighting the importance of specific substituents for achieving desired biological effects (Kato et al., 1992).

Molecular Structure Analysis

The molecular structure of benzamide derivatives can be elucidated using techniques such as X-ray diffraction and density functional theory (DFT) calculations. Demir et al. (2015) conducted a study on a novel benzamide, analyzing its structure both experimentally and theoretically, which aids in understanding the relationship between molecular structure and biological activity (Demir et al., 2015).

Chemical Reactions and Properties

Chemical reactions involving benzamide derivatives can lead to the formation of new compounds with potential biological or chemical applications. Ghattas et al. (2000) explored the reactions of a benzamide derivative with various reagents, demonstrating the versatility of these compounds in synthetic chemistry (Ghattas et al., 2000).

properties

IUPAC Name

4-methoxy-N-(2-methylsulfanylphenyl)-3-morpholin-4-ylsulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O5S2/c1-25-16-8-7-14(19(22)20-15-5-3-4-6-17(15)27-2)13-18(16)28(23,24)21-9-11-26-12-10-21/h3-8,13H,9-12H2,1-2H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYAUOBNYRSEURR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)NC2=CC=CC=C2SC)S(=O)(=O)N3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-methoxy-N-[2-(methylsulfanyl)phenyl]-3-(morpholin-4-ylsulfonyl)benzamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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